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molecular formula C10H11NO3 B2861264 3-Cyclobutoxypyridine-2-carboxylic acid CAS No. 1366665-04-4

3-Cyclobutoxypyridine-2-carboxylic acid

Cat. No. B2861264
M. Wt: 193.202
InChI Key: NHYULAJSLCCEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

Potassium tert-butoxide (358 mg, 3.19 mmol) was suspended in cyclobutanol (0.5 mL), 3-fluoropyridine-2-carboxylic acid (150 mg, 1.06 mmol) was added and the reaction was stirred at 100 C for 18 h. The mixture was evaporated under vacuum to afford the title compound (100% conversion assumed), which was used in the next step without further purification. Method C HPLC-MS: MH+ requires m/z=194. Found: m/z=194, Rt=0.83 min (100%).
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].F[C:8]1[C:9]([C:14]([OH:16])=[O:15])=[N:10][CH:11]=[CH:12][CH:13]=1.[CH:17]1([OH:21])[CH2:20][CH2:19][CH2:18]1>>[CH:17]1([O:21][C:8]2[C:9]([C:14]([OH:16])=[O:15])=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:20][CH2:19][CH2:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
358 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
FC=1C(=NC=CC1)C(=O)O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(CCC1)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred at 100 C for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCC1)OC=1C(=NC=CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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